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molecular formula C12H10O3S B055046 5-(4-methoxyphenyl)thiophene-2-carboxylic Acid CAS No. 116016-56-9

5-(4-methoxyphenyl)thiophene-2-carboxylic Acid

Cat. No. B055046
M. Wt: 234.27 g/mol
InChI Key: XLTXZWKQUHETLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06005113

Procedure details

To a solution of 1.8 g (7.7 mmol) of the thienoic acid in 1 mL of dry DMF and 30 mL of toluene is added 1.1 mL (15.4 mmol) of thionyl chloride and the mixture is heated at 80° C. for 3 hours. After cooling to room temperature, the solvent and excess thionyl chloride are removed under reduced pressure. The resulting residue is dissolved in 50 mL of dry THF and is added dropwise over a period of 30 minutes into a solution of 4.8 mL (154 mmol) of anhydrous hydrazine in 100 mL of dry THF while stirring at -30° C. After stirring at room temperature for 2 hours, 100 mL of water is added to the reaction mixture. The desired product is extracted with chloroform (4×100 mL), dried over anhydrous Na2SO4 and concentrated to give 1.5 g (75%) of 5-(4-methoxyphenyl)-2-thienoylhydrazine.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[S:13][C:12]([C:14]([OH:16])=O)=[CH:11][CH:10]=2)=[CH:5][CH:4]=1.S(Cl)(Cl)=O.[NH2:21][NH2:22].O>CN(C=O)C.C1(C)C=CC=CC=1.C1COCC1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[S:13][C:12]([C:14]([NH:21][NH2:22])=[O:16])=[CH:11][CH:10]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=CC=C(S1)C(=O)O
Name
Quantity
1.1 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
4.8 mL
Type
reactant
Smiles
NN
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
while stirring at -30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent and excess thionyl chloride are removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue is dissolved in 50 mL of dry THF
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
The desired product is extracted with chloroform (4×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=CC=C(S1)C(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 78.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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